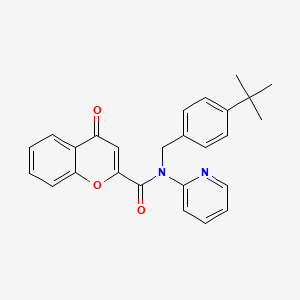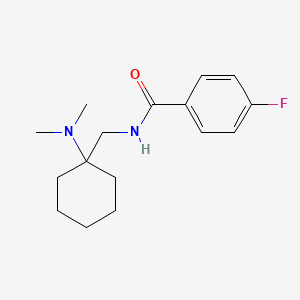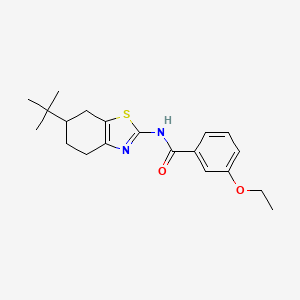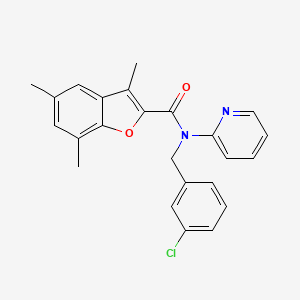![molecular formula C16H12BrN3O3 B14985025 N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide](/img/structure/B14985025.png)
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide is a synthetic organic compound characterized by the presence of a bromophenyl group, an oxadiazole ring, and a methoxybenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Coupling with methoxybenzamide: The final step involves coupling the bromophenyl-oxadiazole intermediate with 2-methoxybenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and reduction: The oxadiazole ring can participate in redox reactions under appropriate conditions.
Coupling reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation and reduction: Common oxidizing agents include potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).
Coupling reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.
Major Products Formed
Substitution reactions: Products with different substituents replacing the bromine atom.
Oxidation and reduction: Various oxidized or reduced forms of the compound.
Coupling reactions: New compounds with extended carbon chains or rings.
Aplicaciones Científicas De Investigación
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide has several applications in scientific research:
Medicinal chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological studies: It is used in studies to understand its interaction with various biological targets and pathways.
Mecanismo De Acción
The mechanism of action of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to these targets, while the methoxybenzamide moiety can modulate its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This makes it different from other bromophenyl-containing compounds, which may have different heterocyclic rings or functional groups.
Propiedades
Fórmula molecular |
C16H12BrN3O3 |
|---|---|
Peso molecular |
374.19 g/mol |
Nombre IUPAC |
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C16H12BrN3O3/c1-22-13-5-3-2-4-12(13)16(21)18-15-14(19-23-20-15)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,20,21) |
Clave InChI |
LQRAAYCLMIKRGY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cycloheptyl-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14984945.png)

![Ethyl 5-cyano-4-(furan-2-yl)-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B14984952.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B14984961.png)

![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B14984974.png)
![N-(4-chlorophenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]propanamide](/img/structure/B14984981.png)
![1-(4-methoxyphenyl)-4-{1-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B14984989.png)
![1-(3-methoxyphenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B14984992.png)


![4-butoxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide](/img/structure/B14985001.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B14985019.png)

